(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a dimethoxybenzylidene moiety, and a piperidinylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Dimethoxybenzylidene Group: This step involves the condensation of 3,4-dimethoxybenzaldehyde with the benzofuran derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzylidene linkage.
Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the benzofuran derivative with 4-methylpiperidine. This can be achieved using a suitable alkylating agent such as methyl iodide or methyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene double bond or the carbonyl group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural features make it a candidate for binding to active sites of enzymes, thereby modulating their activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the piperidinylmethyl group, which may affect its biological activity and chemical reactivity.
(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one: Similar structure but with variations in the position of functional groups, leading to different properties.
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one: Contains a methyl group instead of the piperidinylmethyl group, which may influence its interaction with biological targets.
Uniqueness
The uniqueness of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidinylmethyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-18-19(26)6-5-17-23(27)22(30-24(17)18)13-16-4-7-20(28-2)21(12-16)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXPTHXJYNIBP-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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